molecular formula C₆₁H₆₃Cl₂F₃N₈O₂₄ xH₂O B139664 Desvancosaminyl vancomycin CAS No. 101485-50-1

Desvancosaminyl vancomycin

カタログ番号 B139664
CAS番号: 101485-50-1
分子量: 1306.1 g/mol
InChIキー: QCHYVJAUGVHJHX-PZIRYZLHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desvancosaminyl vancomycin is a glycopeptide that is vancomycin lacking the vancoaminyl residue . It belongs to the class of organic compounds known as oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .


Synthesis Analysis

The enzyme, isolated from the bacterium Amycolatopsis orientalis, catalyzes the ultimate step in the biosynthesis of the antibiotic vancomycin . The reaction catalyzed is devancoaminyl-vancomycin + dTDP-beta-L-vancosamine <=> dTDP + H (+) + vancomycin .


Molecular Structure Analysis

Desvancosaminyl vancomycin has a complex structure with a molecular weight of approximately 1306.08 . It contains a total of 161 bonds, including 99 non-H bonds, 38 multiple bonds, 11 rotatable bonds, 8 double bonds, 30 aromatic bonds, 6 six-membered rings, and 1 twelve-membered ring .


Chemical Reactions Analysis

The enzyme devancosaminyl-vancomycin vancosaminetransferase, isolated from Amycolatopsis orientalis, catalyzes the ultimate step in the biosynthesis of the antibiotic vancomycin .


Physical And Chemical Properties Analysis

Desvancosaminyl vancomycin is a large glycopeptide compound with a molecular weight of approximately 1450 Da . It is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .

科学的研究の応用

Glycopeptide Antibiotics Development

Desvancosaminyl vancomycin, a derivative of vancomycin, plays a significant role in the development of glycopeptide antibiotics. Research by Losey et al. (2001) delves into the glycosylation of vancomycin, where enzymes like GtfB and GtfE modify vancomycin to form desvancosaminyl vancomycin, contributing to the development of variant sugar forms of vancomycin-class glycopeptides. This process is vital in creating new glycopeptide antibiotics with enhanced biological activity (Losey et al., 2001).

Antibiotic Resistance Studies

The study of desvancosaminyl vancomycin contributes to understanding antibiotic resistance. For instance, Weigel et al. (2003) examined a high-level vancomycin-resistant isolate of Staphylococcus aureus, providing insights into how vancomycin and its derivatives interact with resistant bacteria. This research is crucial in addressing the challenge of antibiotic resistance in clinical settings (Weigel et al., 2003).

Enhanced Drug Delivery Systems

Innovations in drug delivery systems using derivatives of vancomycin, such as desvancosaminyl vancomycin, are explored to improve treatment efficacy. Vanamala et al. (2021) focused on developing lipid nanoparticles containing vancomycin for targeted therapy against antibiotic-resistant bacteria. These advancements offer promising solutions to overcome limitations in current bacterial infection treatments (Vanamala et al., 2021).

Insights into Molecular Interactions and Binding Mechanisms

Understanding the molecular interactions and binding mechanisms of vancomycin derivatives is essential for developing more effective antibiotics. Wang et al. (2018) provided detailed insights into how vancomycin and its derivatives, including desvancosaminyl vancomycin, interact with bacterial cell wall structures. This research is fundamental in designing new glycopeptide antibiotics with improved binding and efficacy (Wang et al., 2018).

Safety And Hazards

When handling Desvancosaminyl vancomycin, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,59+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHYVJAUGVHJHX-PZIRYZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H62Cl2N8O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desvancosaminyl vancomycin

CAS RN

101485-50-1
Record name Desvancosaminyl vancomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04529
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvancosaminyl vancomycin
Reactant of Route 2
Desvancosaminyl vancomycin
Reactant of Route 3
Desvancosaminyl vancomycin
Reactant of Route 4
Desvancosaminyl vancomycin
Reactant of Route 5
Desvancosaminyl vancomycin
Reactant of Route 6
Desvancosaminyl vancomycin

Citations

For This Compound
46
Citations
HC Losey, MW Peczuh, Z Chen, US Eggert… - Biochemistry, 2001 - ACS Publications
… GtfB efficiently glucosylates vancomycin aglycone using UDP-glucose as the glycosyl donor to form desvancosaminyl-vancomycin (vancomycin pseudoaglycone), with k cat of 17 min - …
Number of citations: 209 pubs.acs.org
AM Mulichak, W Lu, HC Losey, CT Walsh… - Biochemistry, 2004 - ACS Publications
The TDP-vancosaminyltransferase GtfD catalyzes the attachment of l-vancosamine to a monoglucosylated heptapeptide intermediate during the final stage of vancomycin biosynthesis. …
Number of citations: 160 pubs.acs.org
MN Preobrazhenskaya… - Expert Opinion on …, 2004 - Taylor & Francis
The review summarises patents claiming novel glycopeptides of vancomycin and teicoplanin families published from January 1999 to June 2003. A brief overview of the structures of the …
Number of citations: 26 www.tandfonline.com
DA Thayer, CH Wong - Chemistry–An Asian Journal, 2006 - Wiley Online Library
… We considered that the synthesis of desvancosaminyl vancomycin from the aglycon could … glucosylation of vancomycin aglycon to desvancosaminyl vancomycin, along with release of …
Number of citations: 32 onlinelibrary.wiley.com
M Sauter, P Uhl, KI Foerster, I Mohr, RT Höne… - … of Pharmaceutical and …, 2019 - Elsevier
… H] + signal of desvancosaminyl-vancomycin, which is already … While the [M+H] + signal of desvancosaminyl-vancomycin at … was present for desvancosaminyl-vancomycin. In CID of [ 2 H …
Number of citations: 9 www.sciencedirect.com
J Yan, Z Guo, J Ding, A Shen, J Wang… - Se pu= Chinese …, 2015 - europepmc.org
… and polarity selectivity, therefore, an HILIC method was developed for the analysis of vancomycin and its related impurities including norvancomycin, desvancosaminyl vancomycin, …
Number of citations: 1 europepmc.org
MM Palcic - Current opinion in chemical biology, 2011 - Elsevier
… A domain swapping mutant GtfAH1 comprised the N-terminal acceptor binding domain of a TDP-epi-vancosamine transferase that only transfers to desvancosaminyl vancomycin (DVV) …
Number of citations: 166 www.sciencedirect.com
PJ Solenberg, P Matsushima, DR Stack, SC Wilkie… - Chemistry & biology, 1997 - cell.com
Background: The glycopeptide antibiotics vancomycin and teicoplanin are currently the last line of defence against some microorganisms that are resistant to many drugs. The …
Number of citations: 233 www.cell.com
S Bozdag, W Weyenberg, E Adriaens… - Drug development …, 2010 - Taylor & Francis
… However, the impurity profile of vancomycin showed a relative increase in major degradation product desvancosaminyl vancomycin of 0.4% for 10 kGy treatment and 0.7% for 25 kGy …
Number of citations: 29 www.tandfonline.com
M Mittler, A Bechthold, GE Schulz - Journal of molecular biology, 2007 - Elsevier
… Desvancosaminyl vancomycin (DVV) is the aglycone glucosylated at the C ε -hydroxy group of the fourth residue. DVV-1 is DVV at position 1, where the 2′-hydroxyl group of the …
Number of citations: 107 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。